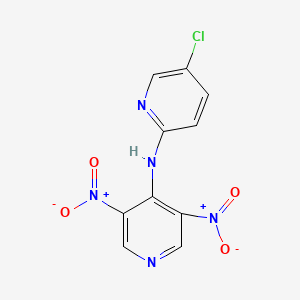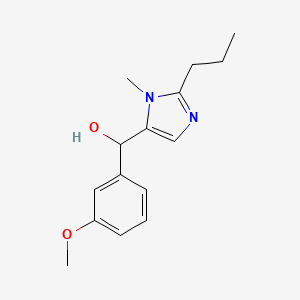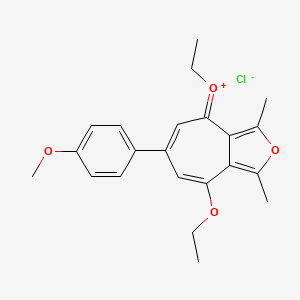![molecular formula C18H17BrN2O2 B5054905 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5054905.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide, commonly known as BRP-7, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of benzoxazole derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of BRP-7 is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, BRP-7 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BRP-7 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. Additionally, BRP-7 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BRP-7 in lab experiments is its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells and treating neurodegenerative disorders. However, one of the limitations of using BRP-7 in lab experiments is its relatively low solubility, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on BRP-7. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of BRP-7 and its potential therapeutic applications. Furthermore, future research may investigate the potential of BRP-7 in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
The synthesis of BRP-7 involves the reaction of 2-bromobenzoic acid with 2-aminophenol to form 2-(2-bromophenyl)-1,3-benzoxazole. This intermediate is then reacted with pentanoyl chloride to obtain the final product, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide.
Wissenschaftliche Forschungsanwendungen
BRP-7 has been extensively studied for its potential in treating various diseases. The compound has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-3-8-17(22)20-12-9-10-16-15(11-12)21-18(23-16)13-6-4-5-7-14(13)19/h4-7,9-11H,2-3,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSPFCGMGGSROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5054830.png)
![1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5054836.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5054839.png)

![N-[3-(butylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B5054853.png)
![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5054861.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5054869.png)
![3-bromo-N-{[(4-bromophenyl)amino]carbonyl}propanamide](/img/structure/B5054878.png)



![1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5054890.png)
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5054892.png)